Indolepropanol phosphate

Enzyme kinetics Tryptophan synthase inhibition Competitive inhibitor

Indolepropanol phosphate (IPP), systematically named 3-(1H-indol-3-yl)propyl dihydrogen phosphate, is a synthetic monoalkyl phosphate ester and a structural analog of the natural substrate indole-3-glycerol phosphate. It functions as a non-hydrolyzable, strictly competitive inhibitor of tryptophan synthase alpha-subunit (indoleglycerol phosphate aldolase, EC 4.2.1.20) in Escherichia coli and related organisms.

Molecular Formula C11H14NO4P
Molecular Weight 255.21 g/mol
CAS No. 40716-80-1
Cat. No. B1212594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolepropanol phosphate
CAS40716-80-1
Synonymsindolepropanol phosphate
IPP
Molecular FormulaC11H14NO4P
Molecular Weight255.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O
InChIInChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15)
InChIKeyNKEZSFZOUIIZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolepropanol phosphate (CAS 40716-80-1) as a Non-Hydrolyzable Tryptophan Synthase Substrate Analog


Indolepropanol phosphate (IPP), systematically named 3-(1H-indol-3-yl)propyl dihydrogen phosphate, is a synthetic monoalkyl phosphate ester and a structural analog of the natural substrate indole-3-glycerol phosphate [1]. It functions as a non-hydrolyzable, strictly competitive inhibitor of tryptophan synthase alpha-subunit (indoleglycerol phosphate aldolase, EC 4.2.1.20) in Escherichia coli and related organisms [2]. Unlike the natural substrate, IPP is not cleaved by the enzyme, making it an essential tool for trapping and studying distinct conformational states of the enzyme complex [3]. Its well-characterized inhibition constant (Ki) and specific binding properties provide a quantifiable benchmark for comparative enzymology and structural biology research.

Why Indolepropanol phosphate Cannot Be Substituted by Other Indole Phosphate Analogs in Tryptophan Synthase Studies


Generic substitution of indolepropanol phosphate (IPP) with other in-class indole phosphate analogs—such as indoleethanol phosphate or indolebutanol phosphate—is not functionally equivalent and will lead to inconsistent or misinterpreted experimental outcomes. The side-chain length, defined by the number of methylene groups, directly and predictably governs the inhibitor's binding affinity (Ki) for the enzyme's active site [1]. Furthermore, the compound's unique ability to perturb the pyridoxal 5'-phosphate (PLP) spectrum in the beta-subunit upon binding to the alpha-subunit is a specific allosteric property not shared by all analogs [2]. Using an alternative analog without controlling for these quantifiable differences in inhibition strength and allosteric communication will compromise the validity of kinetic assays, affinity chromatography elution profiles, and structural studies aimed at capturing precise conformational states.

Quantitative Differentiation of Indolepropanol phosphate from Closest Analogs


Enzyme Inhibition Potency (Ki) of Indolepropanol phosphate Relative to Homologous Analogs

Indolepropanol phosphate exhibits a well-defined competitive inhibition constant (Ki) of 0.004 mM against E. coli tryptophan synthase (indoleglycerol phosphate aldolase) [1]. This value demonstrates intermediate inhibitory potency compared to its closest structural analogs, indolebutanol phosphate (Ki = 0.0011 mM) and indoleethanol phosphate (Ki = 0.05 mM) [2]. The Ki value decreases as the number of methylene groups in the side chain increases, reflecting improved accommodation of the indole and phosphate moieties within the active site [3]. This quantitative rank-order provides researchers with a predictable tool for selecting an inhibitor with a specific binding affinity.

Enzyme kinetics Tryptophan synthase inhibition Competitive inhibitor

Subunit Binding Specificity: Indolepropanol phosphate Selectivity for the Alpha-Subunit

Indolepropanol phosphate demonstrates strict binding specificity for the alpha-subunit of tryptophan synthase and does not bind to the isolated beta-subunit [1]. Binding studies by spectrophotometric titration and equilibrium dialysis with radiolabeled indolepropanol [32P]phosphate confirmed a stoichiometry of one binding site per equivalent of alpha-subunit [2]. This specific interaction is in contrast to the natural substrate indole, which binds to both subunits (active site Kd=18 mM; second site Kd=1.5 mM) [3]. This subunit-specificity is a key differentiator that allows IPP to be used as a precise probe for the alpha-subunit's active site without interference from beta-subunit binding.

Protein-ligand interaction Subunit specificity Tryptophan synthase

Allosteric Communication: Indolepropanol phosphate-Induced Perturbation of the Beta-Subunit PLP Spectrum

The binding of indolepropanol phosphate to the alpha-subunit of the alpha2beta2 tryptophan synthase complex induces a quantifiable perturbation of the pyridoxal 5'-phosphate (PLP) spectrum located in the beta2-subunit [1]. This demonstrates direct or indirect interactions between the component active sites, a phenomenon of allosteric communication [2]. While other alpha-site ligands like glyceraldehyde 3-phosphate and glycerol 3-phosphate can also influence beta-site affinity, the specific spectral perturbation induced by IPP is a well-documented and reproducible effect [3]. In contrast, the substrate indoleglycerol phosphate, being cleaved, does not provide a stable signal for studying this long-range communication. This property makes IPP a superior probe for investigating the intersubunit signaling mechanism, which is not uniformly observed across all substrate analogs [4].

Allosteric regulation Enzyme mechanism Pyridoxal 5'-phosphate

Stabilization of the Enzyme-L-Serine Complex by Indolepropanol phosphate

In stopped-flow kinetic studies, the presence of indolepropanol phosphate at pH 7.6 leads to stronger binding of L-serine to tryptophan synthase, an effect attributed to the stabilization of the catalytically competent enzyme–L-serine complex [1]. This quantitative observation distinguishes IPP from other ligands that may not exert the same stabilizing effect. At pH 7.6, L-serine binds far more slowly to the isolated beta2-subunit than to the alpha2beta2 complex, and the presence of IPP enhances this interaction [2]. This property is crucial for studies focused on the initial phases of the catalytic mechanism and the conformational changes that accompany substrate binding.

Enzyme mechanism Ligand stabilization Catalytic intermediate

Affinity Chromatography Performance: Indolepropanol phosphate as a Specific Eluent

Indolepropanol phosphate functions as a highly effective and specific eluent in the affinity chromatography of tryptophan synthase from E. coli [1]. Studies using immobilized tryptophanol phosphate columns demonstrate that both indoleglycerol phosphate (the natural substrate) and indolepropanol phosphate release the bound alpha2beta2 complex and alpha subunit in a competitive manner, confirming biospecific interaction via the active site [2]. This property allows for the purification of the enzyme complex to homogeneity with high yields using linear gradients of IPP [3]. While other ligands can also elute the enzyme, the quantitative elution profile and biospecific nature of the IPP interaction provide a reliable and reproducible purification step.

Affinity chromatography Protein purification Biospecific elution

Validated Application Scenarios for Indolepropanol phosphate in Research and Development


Enzyme Kinetics and Inhibitor Structure-Activity Relationship (SAR) Studies

Indolepropanol phosphate is the optimal choice for establishing baseline inhibition values in tryptophan synthase SAR studies. Its well-defined Ki of 0.004 mM [1] serves as a central reference point between the more potent indolebutanol phosphate (Ki 0.0011 mM) and the less potent indoleethanol phosphate (Ki 0.05 mM) [2]. Researchers can use IPP to calibrate assays and compare the potency of novel inhibitors, knowing its intermediate affinity provides a reliable benchmark that minimizes assay saturation issues seen with tighter binders and signal-to-noise problems seen with weaker analogs.

Structural Biology and Conformational Trapping of Tryptophan Synthase

For X-ray crystallography or cryo-EM studies aimed at capturing specific conformational states of the tryptophan synthase alpha2beta2 complex, indolepropanol phosphate is an essential reagent. Its non-hydrolyzable nature [1] and specific binding to the alpha-subunit active site [2] allow it to trap the enzyme in a stable, substrate-bound-like state without turnover. Furthermore, its ability to induce quantifiable allosteric changes in the beta-subunit (PLP spectral perturbation) makes it the preferred ligand for studying the structural basis of intersubunit communication, a key mechanistic feature of this bienzyme complex.

Biospecific Affinity Purification of Tryptophan Synthase Complexes

Laboratories purifying recombinant or native tryptophan synthase from E. coli or related species should incorporate indolepropanol phosphate into their affinity chromatography protocols as the elution agent of choice. IPP provides a competitive, biospecific elution of the alpha2beta2 complex and free alpha-subunit from immobilized tryptophanol phosphate columns [1]. This method, validated in the literature, yields homogeneous protein preparations with high recovery [2]. Using IPP ensures that elution occurs strictly via active-site competition, minimizing contamination from non-specifically bound proteins, which is a common issue with other elution strategies.

Mechanistic Studies of Allosteric Regulation and Subunit Communication

Investigations into the allosteric communication between the alpha- and beta-subunits of tryptophan synthase rely on a probe that can stably occupy one active site while transmitting a measurable signal to the other. Indolepropanol phosphate uniquely fulfills this role. Its binding to the alpha-subunit perturbs the pyridoxal 5'-phosphate spectrum in the beta-subunit [1] and stabilizes the enzyme-L-serine complex [2]. These quantifiable effects make IPP an indispensable tool for dissecting the kinetic and thermodynamic pathways of intersubunit signaling, a function not reliably performed by other substrate analogs.

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